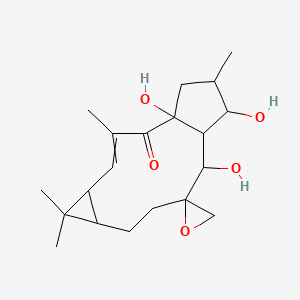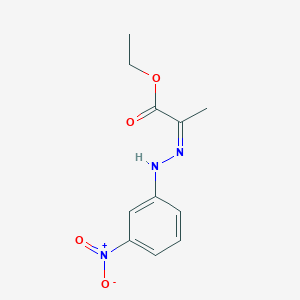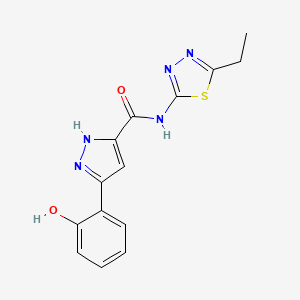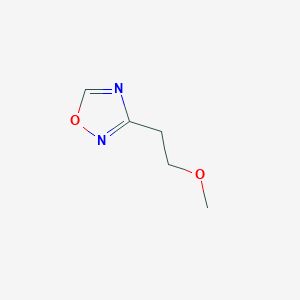![molecular formula C12H13N3O3S B14095519 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is a heterocyclic compound that features both pyridine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine has several scientific research applications, including:
作用機序
The mechanism of action of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with pyridine and pyrazine rings, such as:
Uniqueness
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is unique due to the presence of the ethanesulfonyl group, which may confer specific chemical reactivity and biological activity not observed in other similar compounds .
特性
分子式 |
C12H13N3O3S |
|---|---|
分子量 |
279.32 g/mol |
IUPAC名 |
2-(3-ethylsulfonylpyridin-2-yl)-5-methoxypyrazine |
InChI |
InChI=1S/C12H13N3O3S/c1-3-19(16,17)10-5-4-6-13-12(10)9-7-15-11(18-2)8-14-9/h4-8H,3H2,1-2H3 |
InChIキー |
YDESHRXQOAJTAR-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C2=CN=C(C=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)



![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)](/img/structure/B14095526.png)
